

A Technical Guide to the Spectroscopic Characterization of 4-Methoxyindole-2-carboxylic Acid

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Compound of Interest

Compound Name: 4-methoxyindole-2-carboxylic acid

Cat. No.: B034320

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This guide provides an in-depth analysis of the spectroscopic data for **4-methoxyindole-2-carboxylic acid**, a key heterocyclic compound of interest to researchers in medicinal chemistry and drug development. A comprehensive understanding of its spectroscopic signature is paramount for confirming its molecular structure, assessing its purity, and establishing a baseline for future analytical studies. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While experimentally-derived spectra for **4-methoxyindole-2-carboxylic acid** are not readily available in the public domain, this guide will utilize a combination of predicted data, spectral information from its close structural analog, 5-methoxyindole-2-carboxylic acid, and foundational spectroscopic principles to provide a robust analytical framework. This comparative approach not only allows for a detailed exploration of the expected spectral features of the 4-methoxy isomer but also highlights the subtle yet significant influence of substituent positioning on spectroscopic outcomes.

Molecular Structure and Spectroscopic Overview

4-Methoxyindole-2-carboxylic acid possesses a core indole bicyclic system, substituted with a methoxy group at the 4-position of the benzene ring and a carboxylic acid group at the 2-position of the pyrrole ring. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Molecular Structure of 4-Methoxyindole-2-carboxylic Acid

Caption: Molecular structure of **4-methoxyindole-2-carboxylic acid**.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. For **4-methoxyindole-2-carboxylic acid**, we expect to see distinct signals for the indole N-H, the aromatic protons, the methoxy protons, and the carboxylic acid proton.

Experimental Protocol (General): A sample of **4-methoxyindole-2-carboxylic acid** would be dissolved in a deuterated solvent, typically DMSO-d₆, to avoid signal overlap with the solvent. A standard ¹H NMR spectrum would then be acquired on a 300 or 500 MHz spectrometer.

Predicted ¹H NMR Data for **4-Methoxyindole-2-carboxylic Acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.5 - 13.0	br s	1H	COOH
~11.0 - 12.0	br s	1H	N-H
~7.0 - 7.5	m	3H	Ar-H
~6.5 - 7.0	m	1H	Ar-H
~3.9	s	3H	OCH ₃

Interpretation:

- Carboxylic Acid and N-H Protons:** The carboxylic acid and indole N-H protons are expected to appear as broad singlets at the most downfield region of the spectrum (typically >11 ppm in DMSO-d₆) due to their acidic nature and hydrogen bonding capabilities.
- Aromatic Protons:** The four aromatic protons on the indole ring will exhibit complex splitting patterns (multiplets) in the range of 6.5-7.5 ppm. The exact chemical shifts and coupling

constants will be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

- **Methoxy Protons:** The three protons of the methoxy group will appear as a sharp singlet around 3.9 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.

Comparative Analysis with 5-Methoxyindole-2-carboxylic Acid: For the 5-methoxy isomer, the aromatic protons show a different splitting pattern due to the altered symmetry. The proton at the 4-position is typically a doublet, the one at the 6-position is a doublet of doublets, and the one at the 7-position is a doublet. In the 4-methoxy isomer, we would anticipate a more complex pattern for the protons at positions 5, 6, and 7.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in **4-methoxyindole-2-carboxylic acid** will give a distinct signal.

Experimental Protocol (General): A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and a proton-decoupled ¹³C NMR spectrum would be acquired.

Predicted ¹³C NMR Data for **4-Methoxyindole-2-carboxylic Acid**

Chemical Shift (δ , ppm)	Assignment
~160 - 170	C=O (Carboxylic Acid)
~150 - 160	C4 (Ar-C-OCH ₃)
~130 - 140	C7a (Ar-C)
~120 - 130	C3a (Ar-C)
~100 - 120	C2, C3, C5, C6, C7 (Ar-C & Ar-CH)
~55	OCH ₃

Interpretation:

- **Carbonyl Carbon:** The carbon of the carboxylic acid group is expected to be the most downfield signal, typically in the 160-170 ppm range.
- **Aromatic Carbons:** The aromatic carbons will appear in the 100-160 ppm region. The carbon attached to the electron-donating methoxy group (C4) will be significantly deshielded and appear further downfield. The other aromatic carbons will have chemical shifts determined by their position relative to the substituents.
- **Methoxy Carbon:** The carbon of the methoxy group will give a signal in the upfield region of the aromatic signals, typically around 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol (General): An IR spectrum would be obtained using a solid sample, typically prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Characteristic IR Absorption Bands for **4-Methoxyindole-2-carboxylic Acid**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
~3300	N-H stretch	Indole
~1680	C=O stretch	Carboxylic Acid
~1600, ~1450	C=C stretch	Aromatic Ring
~1250	C-O stretch	Aryl Ether
~1200	C-O stretch	Carboxylic Acid

Interpretation:

- O-H and N-H Stretching: A very broad absorption band from 3300 to 2500 cm^{-1} is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this will be the N-H stretching vibration of the indole ring around 3300 cm^{-1} .
- C=O Stretching: A strong, sharp absorption band around 1680 cm^{-1} is indicative of the carbonyl (C=O) group of the carboxylic acid.
- Aromatic C=C Stretching: Absorptions around 1600 and 1450 cm^{-1} are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic indole ring system.
- C-O Stretching: The C-O stretching of the aryl ether (methoxy group) and the carboxylic acid will appear in the fingerprint region, typically between 1250 and 1200 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol (General): A mass spectrum would be obtained using an electrospray ionization (ESI) source in either positive or negative ion mode.

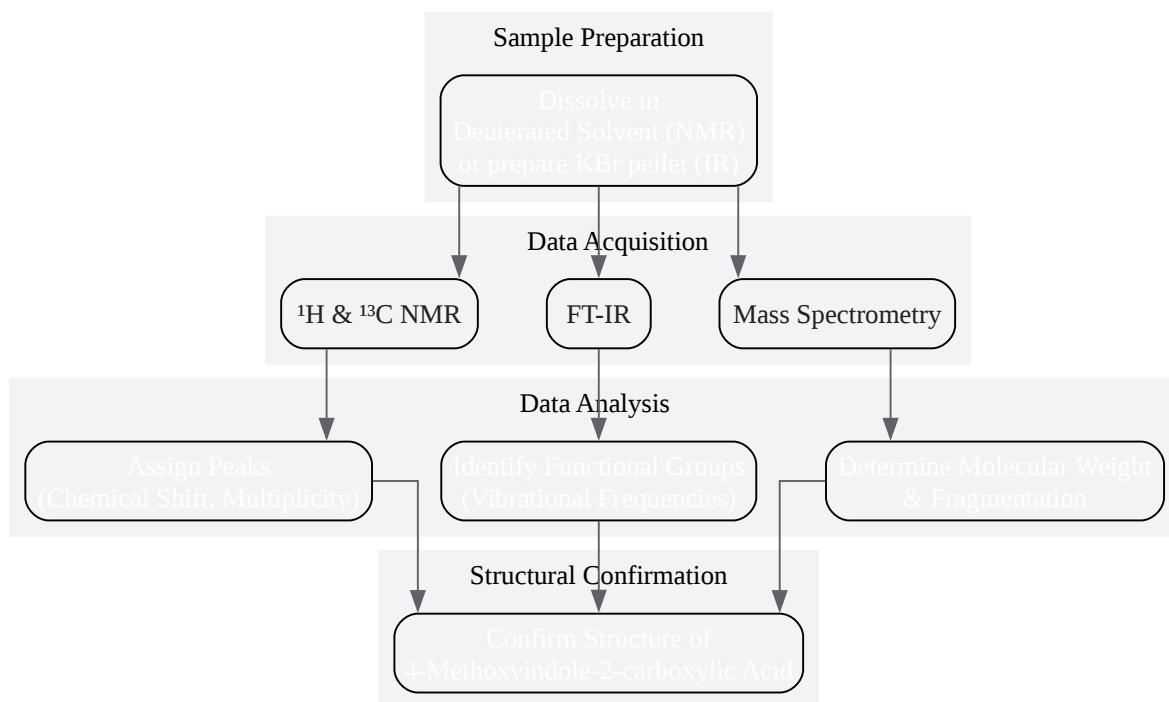
Expected Mass Spectrometry Data for **4-Methoxyindole-2-carboxylic Acid**

m/z	Ion
191.06	$[\text{M}]^+$ (Molecular Ion)
192.07	$[\text{M}+\text{H}]^+$ (Protonated Molecule)
190.05	$[\text{M}-\text{H}]^-$ (Deprotonated Molecule)
146.06	$[\text{M}-\text{COOH}]^+$ or $[\text{M}-\text{H}-\text{CO}_2]^-$
118.05	$[\text{M}-\text{COOH}-\text{CO}]^+$

Interpretation:

- Molecular Ion: The molecular weight of **4-methoxyindole-2-carboxylic acid** is 191.18 g/mol. In positive ion mode, a prominent peak at m/z 192.07 corresponding to the protonated molecule $[M+H]^+$ would be expected. In negative ion mode, a peak at m/z 190.05 for the deprotonated molecule $[M-H]^-$ would be observed.
- Fragmentation Pattern: A characteristic fragmentation would be the loss of the carboxylic acid group (mass of 45 Da), leading to a fragment ion at m/z 146.06. Further fragmentation could involve the loss of carbon monoxide (28 Da) from this fragment.

Workflow for Spectroscopic Analysis



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